molecular formula C21H23NO5 B13173878 3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-hydroxyethyl)amino}butanoic acid

3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-hydroxyethyl)amino}butanoic acid

Cat. No.: B13173878
M. Wt: 369.4 g/mol
InChI Key: NDVCKLCDVOTTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid is a derivative of serine, a proteinogenic amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a tert-butyl (tBu) protecting group on the hydroxyl group. This compound plays a crucial role in solid-phase peptide synthesis (SPPS), enabling the controlled assembly of peptide chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid typically involves the protection of the amino group with the Fmoc group and the hydroxyl group with the tBu group. The synthetic route can be summarized as follows:

    Protection of the Amino Group: The amino group of serine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA).

    Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyl chloride (tBu-Cl) in the presence of a base.

    Coupling Reaction: The protected serine derivative is then coupled with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and tBu protecting groups using reagents such as piperidine for Fmoc and trifluoroacetic acid (TFA) for tBu.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DCC or DIC.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

    Deprotection: Piperidine (20% in DMF) for Fmoc removal, TFA (95% in dichloromethane) for tBu removal.

    Coupling: DCC or DIC in the presence of a base such as N-methylmorpholine (NMM).

Major Products

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions.

Scientific Research Applications

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Used in the development of peptide-based drugs and therapeutic agents.

    Industry: Employed in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The tBu group protects the hydroxyl group, allowing for selective deprotection and subsequent reactions. The compound facilitates the formation of peptide bonds, enabling the controlled assembly of peptide chains.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4,4-dimethylpentanoic acid
  • 3-{(9H-Fluoren-9-ylmethoxy)carbonylamino}propanoic acid

Uniqueness

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid is unique due to its specific protecting groups and its role in solid-phase peptide synthesis. The combination of Fmoc and tBu protecting groups allows for selective deprotection and efficient peptide bond formation, making it a valuable tool in peptide synthesis.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(2-hydroxyethyl)amino]butanoic acid

InChI

InChI=1S/C21H23NO5/c1-14(12-20(24)25)22(10-11-23)21(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,23H,10-13H2,1H3,(H,24,25)

InChI Key

NDVCKLCDVOTTPF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)N(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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